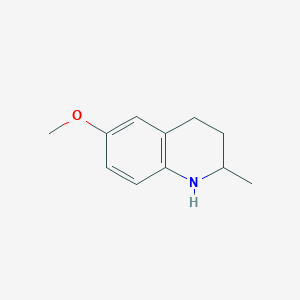
(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline
概要
説明
(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline: is a nitrogen-containing heterocyclic compound with the chemical formula C₉H₁₇N. It is a saturated form of isoquinoline and exists as one of the stereoisomers of decahydroisoquinoline. This compound is notable for its structural features, which include a bicyclic system with a nitrogen atom incorporated into one of the rings .
準備方法
Synthetic Routes and Reaction Conditions: (4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline can be synthesized through the hydrogenation of isoquinoline or tetrahydroisoquinoline. The hydrogenation process typically involves the use of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow hydrogenation reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the desired stereoisomer .
化学反応の分析
Types of Reactions: (4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions can occur at the nitrogen atom or the carbon atoms in the ring system, often using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic or acidic catalysts
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .
科学的研究の応用
(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of (4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate biochemical pathways and cellular processes .
類似化合物との比較
trans-Decahydroisoquinoline: Another stereoisomer with different spatial arrangement of atoms.
Tetrahydroisoquinoline: A partially saturated form of isoquinoline with different chemical properties.
Isoquinoline: The unsaturated parent compound with distinct reactivity and applications.
Uniqueness: (4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline is unique due to its specific stereochemistry, which influences its chemical reactivity and biological activity. The cis configuration allows for distinct interactions with molecular targets compared to its trans counterpart .
特性
分子式 |
C9H17N |
|---|---|
分子量 |
139.24 g/mol |
IUPAC名 |
(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline |
InChI |
InChI=1S/C9H17N/c1-2-4-9-7-10-6-5-8(9)3-1/h8-10H,1-7H2/t8-,9+/m0/s1 |
InChIキー |
NENLYAQPNATJSU-DTWKUNHWSA-N |
異性体SMILES |
C1CC[C@@H]2CNCC[C@@H]2C1 |
正規SMILES |
C1CCC2CNCCC2C1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![methyl 4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B8806847.png)


![(2-Methylbenzo[b]thiophen-7-yl)methanol](/img/structure/B8806881.png)




